what is the origin of Schisantherin S
what is the origin of Schisantherin S
An In-depth Technical Guide to the Origin of Schisantherin S for Researchers, Scientists, and Drug Development Professionals.
Introduction
Schisantherin S is a bioactive dibenzocyclooctene-type lignan, a class of polyphenolic compounds found in various plant species. Lignans from the Schisandraceae family, including Schisantherin S and its analogues, have garnered significant interest in the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the origin of Schisantherin S, encompassing its natural sources, biosynthetic pathway, methods of isolation and purification, and a summary of its known biological effects.
Natural Origin and Botanical Source
Schisantherin S is naturally synthesized in plants belonging to the Schisandraceae family. The primary botanical sources identified for the isolation of Schisantherin S are the stems of Schisandra chinensis (also referred to as Kadsura) and Kadsura coccinea[1]. While Schisantherin S is specifically mentioned to be isolated from the stems, other related and well-studied lignans like Schisantherin A and B are predominantly found in the fruit of Schisandra chinensis (Turcz.) Baill. and Schisandra sphenanthera[2][3][4]. Schisandra chinensis, commonly known as the Chinese magnolia-vine, is a fruit-bearing vine native to East Asia and has a long history of use in traditional medicine[5][6].
Biosynthesis of Schisantherin S and Related Lignans
The biosynthesis of Schisantherin S and other dibenzocyclooctadiene lignans in Schisandra chinensis is a complex process that originates from the phenylpropanoid pathway[5]. While the complete biosynthetic pathway for Schisantherin S is not fully elucidated, studies on related lignans in S. chinensis provide a strong foundational understanding[7][8][9]. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which are the building blocks of lignans.
A putative biosynthetic pathway for dibenzocyclooctadiene lignans in Schisandra chinensis is outlined below.
Caption: Putative biosynthetic pathway of dibenzocyclooctadiene lignans.
The key steps in this pathway include the conversion of phenylalanine to coniferyl alcohol via the general phenylpropanoid pathway. Two molecules of coniferyl alcohol then undergo stereospecific dimerization, a reaction mediated by dirigent proteins (DIR), to form pinoresinol, the precursor to many lignans[8]. Subsequent reductions and modifications catalyzed by enzymes such as pinoresinol-lariciresinol reductase (PLR), secoisolariciresinol dehydrogenase (SDH), cytochrome P450 monooxygenases (CYPs), and O-methyltransferases (OMTs) lead to the formation of the characteristic dibenzocyclooctadiene scaffold of Schisantherin S[5][8][9]. Transcriptome and metabolome analyses of S. chinensis have identified numerous candidate genes encoding these enzymes, providing a molecular basis for understanding and potentially engineering the biosynthesis of these valuable compounds[5][7].
Isolation and Purification Protocols
The extraction and purification of Schisantherin S and related lignans from plant material involve multi-step processes. Various techniques have been developed to optimize the yield and purity of the final product.
Extraction
Several methods are employed for the initial extraction of lignans from the dried and powdered plant material.
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Solvent Extraction: Traditional methods involve the use of organic solvents such as ethanol, often in combination with heat reflux or Soxhlet extraction[2].
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Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It offers advantages such as shorter extraction times and reduced solvent consumption[2][3].
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Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process[2].
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Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as the extraction solvent. SFE is known for its high selectivity and the ability to obtain solvent-free extracts[10].
The following diagram illustrates a general workflow for the extraction of lignans.
Caption: General workflow for the extraction of lignans from plant material.
Purification
The crude extract containing a mixture of lignans and other phytochemicals is subjected to further purification steps to isolate Schisantherin S.
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Macroporous Resin Chromatography: This is often used as an initial purification step to enrich the lignan fraction and remove impurities[3].
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Silica Gel Column Chromatography: A widely used technique for the separation of compounds based on their polarity. A combination of solvents with varying polarities is used to elute the different lignans[11].
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High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. It has been successfully employed for the one-step purification of multiple lignans from S. chinensis extracts[10][11].
Quantitative Data from a Representative Study
The following table summarizes the results from a study that utilized a combination of supercritical fluid extraction and high-speed counter-current chromatography for the purification of five lignans from Schisandra chinensis[10].
| Lignan | Amount from 300 mg Crude Extract (mg) | Purity (%) |
| Schisandrin | 12.5 | 98.0 |
| Gomisin A | 7.1 | 98.1 |
| Schisantherin B | 1.8 | 93.3 |
| Deoxyschisandrin | 4.4 | 92.9 |
| γ-Schisandrin | 6.8 | 89.1 |
Pharmacological Activities and Signaling Pathways
Schisantherins, particularly the well-studied Schisantherin A, exhibit a broad spectrum of pharmacological activities. These biological effects are attributed to their ability to modulate various cellular signaling pathways.
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Hepatoprotective Effects: Schisantherins have been shown to protect the liver from various toxins and oxidative stress[2][4][12].
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Neuroprotective Effects: These compounds have demonstrated potential in protecting neuronal cells from damage and improving cognitive function[2][13].
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Anti-inflammatory and Antioxidant Activities: Schisantherins can scavenge free radicals and inhibit pro-inflammatory signaling pathways such as NF-κB[2][14][15].
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Anti-cancer Activity: Studies have shown that Schisantherins can inhibit the proliferation of cancer cells and induce apoptosis[14][16].
The following diagram illustrates some of the key signaling pathways modulated by Schisantherin A.
Caption: Key signaling pathways modulated by Schisantherin A.
Conclusion
Schisantherin S is a naturally occurring lignan with significant therapeutic potential, originating from plants of the Schisandraceae family. Its biosynthesis via the phenylpropanoid pathway is a subject of ongoing research, with key enzymatic steps being elucidated. The development of efficient extraction and purification protocols, such as supercritical fluid extraction and high-speed counter-current chromatography, is crucial for obtaining high-purity Schisantherin S for research and drug development. The diverse pharmacological activities of Schisantherin S and its analogues, mediated through the modulation of critical cellular signaling pathways, underscore their importance as lead compounds for the development of novel therapeutics. Further research is warranted to fully characterize the bioactivities and mechanisms of action of Schisantherin S.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candidate genes involved in the biosynthesis of lignan in Schisandra chinensis fruit based on transcriptome and metabolomes analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An efficient strategy for the extraction and purification of lignans from Schisandra chinensis by a combination of supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. researchgate.net [researchgate.net]
- 13. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
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